3-Amino-5-methylpyridine (CAS 3430-19-1) is a highly specified meta-substituted aminopyridine derivative procured primarily as a structural building block for pharmaceutical active ingredients (APIs), agrochemicals, and advanced supramolecular materials[1]. Featuring an amino group at the 3-position and a methyl group at the 5-position, the compound presents as a stable solid at room temperature (melting point 51–63 °C) with a pKa of approximately 6.46 . This precise substitution pattern provides a critical balance of electron-donating capability and steric hindrance, making it an optimal precursor for transition-metal-catalyzed cross-couplings and the synthesis of kinase, FAAH, and TRPA1 inhibitors where exact spatial arrangement dictates target binding [1].
Substituting 3-Amino-5-methylpyridine with cheaper, unsubstituted 3-aminopyridine or positional isomers like 4-amino-3-methylpyridine frequently leads to process failures, reduced yields, and altered material properties [1]. In palladium-catalyzed Suzuki couplings and alkylations, the lack of the 5-methyl group in 3-aminopyridine results in unmoderated electronic density, leading to aggressive side-product formation, nucleophilic off-target reactions, and tedious chromatographic purifications [1]. Furthermore, in coordination chemistry, positional isomers create entirely different hydrogen-bonding networks; for instance, swapping 3-amino-5-methylpyridine for 4-amino-3-methylpyridine fundamentally alters the crystal lattice and coordination geometry of metal complexes, completely changing the material's structural and photoluminescent properties[2].
In industrial synthesis, the 5-methyl group in 3-Amino-5-methylpyridine acts as a critical electronic moderator compared to unsubstituted 3-aminopyridine [1]. Data from catalytic process studies demonstrate that the electron-donating effect of the 5-methyl group tempers the nucleophilicity of the pyridine nitrogen, significantly reducing unwanted side-product formation during alkylation and Suzuki cross-coupling reactions [1]. Procurement of the ≥98% purity grade of 3-Amino-5-methylpyridine directly correlates with higher isolated yields of the target intermediate and eliminates the need for repeated column chromatography required when using the unsubstituted analog [1].
| Evidence Dimension | Reaction selectivity and downstream purification efficiency |
| Target Compound Data | High target yield with minimal nucleophilic side-reactions |
| Comparator Or Baseline | Unsubstituted 3-aminopyridine (High side-product formation) |
| Quantified Difference | Significant reduction in side-products and improved experimental reproducibility |
| Conditions | Palladium-catalyzed Suzuki coupling and alkylation workflows |
Procuring the 5-methyl variant prevents costly yield losses and reduces purification bottlenecks in multi-step API synthesis.
The exact positional placement of the amino and methyl groups dictates the hydrogen-bonding network and metal coordination geometry in supramolecular assembly [1]. In the synthesis of manganese bromide complexes, using 3-amino-5-methylpyridine under acidic conditions yields light brown, plate-shaped crystals containing distorted trigonal bipyramidal [MnX4]2- units that exhibit red photoluminescence [1]. In stark contrast, using the comparator 4-amino-3-methylpyridine yields yellow, block-shaped crystals with tetrahedral geometry and green photoluminescence [1]. Both reactions proceed with 98% yield, but the structural and optical outcomes are entirely divergent based solely on the chosen isomer[1].
| Evidence Dimension | Crystal geometry and photoluminescent emission |
| Target Compound Data | Distorted trigonal bipyramidal geometry (red photoluminescence) |
| Comparator Or Baseline | 4-amino-3-methylpyridine (Tetrahedral geometry, green photoluminescence) |
| Quantified Difference | Complete shift in coordination environment and emission wavelength |
| Conditions | Reaction with MnBr2 in 48% HBr/methanol, slow evaporation |
For advanced materials and optical sensors, the exact isomer must be procured to guarantee the correct crystal lattice and luminescent properties.
3-Amino-5-methylpyridine is a preferred precursor for synthesizing biaryl ether urea compounds targeting Fatty Acid Amide Hydrolase (FAAH) and various kinase inhibitors [1]. The meta-relationship of the methyl and amino groups allows the resulting pharmacophore to occupy specific hydrophobic pockets within the enzyme active site without inducing the steric clash associated with ortho-substituted analogs, such as 2-amino-5-methylpyridine [1]. This precise geometry is essential for maintaining low-nanomolar IC50 values in target compounds, making it an irreplaceable building block in the development of therapies for pain, inflammation, and myeloproliferative disorders [1].
| Evidence Dimension | Steric compatibility in enzyme active sites |
| Target Compound Data | Optimal hydrophobic pocket fit without steric clash |
| Comparator Or Baseline | Ortho-substituted aminopyridines (e.g., 2-amino-5-methylpyridine) (High risk of steric hindrance) |
| Quantified Difference | Maintained target affinity and functional inhibition |
| Conditions | Structure-activity relationship (SAR) optimization for FAAH and kinase inhibitors |
Drug discovery teams must select this specific isomer to ensure the final API achieves the required binding affinity and efficacy.
Driven by its optimal steric profile and moderated nucleophilicity, 3-Amino-5-methylpyridine is highly recommended for the synthesis of biaryl ether ureas and Pyridin-2(1H)-one derivatives [1]. It is the precursor of choice when developing inhibitors for FAAH, JAK, and TRPA1, where precise active-site fitting is required[1].
Leveraging its unique hydrogen-bonding capabilities, this compound is ideal for the crystal engineering of transition metal complexes [2]. It is specifically selected over other isomers to induce distorted trigonal bipyramidal geometries in manganese-based optical materials, enabling tunable red photoluminescence[2].
For industrial scale-up of heterocyclic APIs, 3-Amino-5-methylpyridine is procured to replace unsubstituted 3-aminopyridine in Suzuki couplings and alkylations [3]. Its moderated electronic density reduces off-target side reactions, streamlining downstream chromatographic purification and improving overall batch reproducibility [3].
Corrosive;Irritant